Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)-
Description
The compound "Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)-" is a polycyclic aromatic hydrocarbon featuring a fused indeno-pyran core substituted with a 4-bromophenyl group at position 2 and a 1H-inden-2-yl moiety at position 7. These compounds are typically synthesized via cascade reactions involving enediamines and benzylidene-indenediones, followed by purification via column chromatography and characterization using NMR, FTIR, and HRMS .
Properties
CAS No. |
62224-90-2 |
|---|---|
Molecular Formula |
C27H17BrO |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-9-(1H-inden-2-yl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C27H17BrO/c28-21-11-9-17(10-12-21)25-14-13-24-22-7-3-4-8-23(22)26(27(24)29-25)20-15-18-5-1-2-6-19(18)16-20/h1-15H,16H2 |
InChI Key |
CDQHDEVSSRHREY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=C4C(=CC=C(O4)C5=CC=C(C=C5)Br)C6=CC=CC=C63 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)- typically involves multi-step organic reactions. One common method includes the use of o-phthalaldehydes and preformed 1-arylethylidenemalononitriles. The reaction pathway involves aldol addition, 5-exo-trig carbocyclization, and 6-exo-dig oxo-cyclization sequences, resulting in the formation of multiple C–C and C–O bonds . Another approach involves the domino cyclization of 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol with aldehydes in the presence of BF3·OEt2 in dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)- depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Structural Analogues with Halogenated Substituents
- 4-(4-Fluorophenyl)-3-nitro-9H-indeno[2,1-b]pyridin-9-one (4g): This compound shares a halogenated aryl group (fluorophenyl) and nitro functionality. Its melting point and spectral data (e.g., IR absorption at 1685 cm⁻¹ for C=O) suggest strong electron-withdrawing effects, which contrast with the bromophenyl group’s polarizability in the target compound .
- 4-(4-Fluorophenyl)-3-nitro derivatives (4b, 4c, 4d) : These analogs exhibit substituent-dependent variations in NMR chemical shifts. For example, the 4-chlorophenyl derivative (4c) shows a downfield shift in aromatic protons (δ 7.8–8.2 ppm) compared to fluorophenyl derivatives, reflecting halogen electronegativity differences .
Substituted Indeno[2,1-b]pyrans with Aryl Groups
- 2-Phenylindeno[2,1-b]pyran: This simpler analog lacks bromine but shares a phenyl group at position 2. Its XLogP3 value (7.7) indicates high hydrophobicity, which may differ from the bromophenyl-substituted compound due to bromine’s larger atomic radius and polarizability .
- 2-(4-Methylphenyl)-4-methylindeno[2,1-b]pyran (CAS 62096-53-1): Methyl groups enhance steric bulk but reduce electronic effects compared to bromine. Its computed PSA (26.3 Ų) suggests lower polarity than brominated analogs .
Thermochemical and Stability Comparisons
- 2,3,4-Trimethyl-indeno[2,1-b]pyran: Group additivity values (GAVs) for enthalpy of formation highlight discrepancies between gas and solid phases (ΔfH°(g) = 36.15 kJ/mol), indicating sensitivity to substituent arrangement. The bromophenyl group in the target compound may introduce similar thermodynamic variability .
- 6-Phenylindeno[2,1-b]pyran: Exhibits a higher computed XLogP3 (7.7) compared to methyl-substituted derivatives, suggesting brominated analogs may have intermediate logP values depending on substitution patterns .
Key Characterization Data for Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
